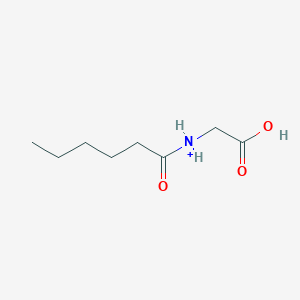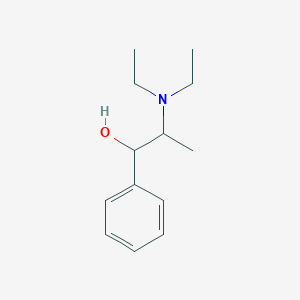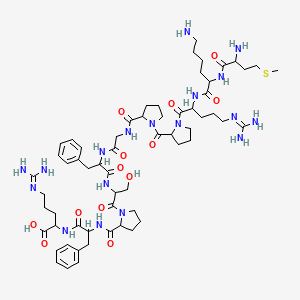
Carboxymethyl(hexanoyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxymethyl(hexanoyl)azanium is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of carboxymethyl and hexanoyl groups, which contribute to its distinct properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carboxymethyl(hexanoyl)azanium can be synthesized through a series of chemical reactions involving the introduction of carboxymethyl and hexanoyl groups onto a suitable precursor molecule. The synthesis typically involves the following steps:
Carboxymethylation: This step involves the introduction of a carboxymethyl group onto the precursor molecule. This can be achieved through a reaction with chloroacetic acid under basic conditions.
Hexanoylation: The next step involves the introduction of a hexanoyl group. This can be achieved through an esterification reaction with hexanoic acid in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures consistent product quality and higher yields. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carboxymethyl(hexanoyl)azanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The carboxymethyl and hexanoyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Carboxymethyl(hexanoyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of carboxymethyl(hexanoyl)azanium involves its interaction with specific molecular targets and pathways. The carboxymethyl group can interact with enzymes and receptors, modulating their activity. The hexanoyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Carboxymethyl(hexanoyl)azanium can be compared with other similar compounds, such as:
Carboxymethyl chitosan: This compound also contains a carboxymethyl group but lacks the hexanoyl group, resulting in different properties and applications.
Hexanoyl chitosan: This compound contains a hexanoyl group but lacks the carboxymethyl group, leading to variations in its reactivity and biological activities.
The presence of both carboxymethyl and hexanoyl groups in this compound makes it unique and versatile, offering a combination of properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C8H16NO3+ |
|---|---|
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
carboxymethyl(hexanoyl)azanium |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/p+1 |
InChI-Schlüssel |
UPCKIPHSXMXJOX-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCC(=O)[NH2+]CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








